molecular formula C15H20O2 B13744007 2H-Pyran, 2-butoxy-3,4-dihydro-4-phenyl- CAS No. 324-00-5

2H-Pyran, 2-butoxy-3,4-dihydro-4-phenyl-

Cat. No.: B13744007
CAS No.: 324-00-5
M. Wt: 232.32 g/mol
InChI Key: BAMXSUOLVYQHGY-UHFFFAOYSA-N
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Description

2H-Pyran, 2-butoxy-3,4-dihydro-4-phenyl-: is a heterocyclic organic compound with the molecular formula C({14})H({20})O(_{2}). It belongs to the class of compounds known as pyrans, which are characterized by a six-membered ring containing one oxygen atom. This compound is notable for its unique structure, which includes a butoxy group and a phenyl group attached to the pyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran, 2-butoxy-3,4-dihydro-4-phenyl- typically involves the reaction of butyl vinyl ether with acrolein in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate, which then undergoes cyclization to form the pyran ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Lewis acids or transition metal complexes are often employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2H-Pyran, 2-butoxy-3,4-dihydro-4-phenyl- can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyran ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens (chlorine, bromine), nitric acid

Major Products Formed:

    Oxidation: Oxidized derivatives such as ketones and carboxylic acids

    Reduction: Alcohols and alkanes

    Substitution: Halogenated and nitrated derivatives

Scientific Research Applications

Chemistry: 2H-Pyran, 2-butoxy-3,4-dihydro-4-phenyl- is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of pyran derivatives with biological macromolecules. It can be used in assays to investigate enzyme activity and receptor binding .

Medicine: Its unique structure allows for the design of molecules with specific biological activities .

Industry: In the industrial sector, 2H-Pyran, 2-butoxy-3,4-dihydro-4-phenyl- is used in the production of polymers and resins. It can also be used as a solvent or additive in various chemical processes .

Mechanism of Action

The mechanism of action of 2H-Pyran, 2-butoxy-3,4-dihydro-4-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting or modulating their activity. It can also interact with receptors on cell membranes, triggering signaling pathways that lead to various cellular responses .

Comparison with Similar Compounds

Uniqueness: 2H-Pyran, 2-butoxy-3,4-dihydro-4-phenyl- is unique due to the presence of both butoxy and phenyl groups. These groups enhance its reactivity and make it a valuable intermediate in organic synthesis. The phenyl group, in particular, can participate in π-π interactions, which are important in biological systems .

Properties

CAS No.

324-00-5

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

2-butoxy-4-phenyl-3,4-dihydro-2H-pyran

InChI

InChI=1S/C15H20O2/c1-2-3-10-16-15-12-14(9-11-17-15)13-7-5-4-6-8-13/h4-9,11,14-15H,2-3,10,12H2,1H3

InChI Key

BAMXSUOLVYQHGY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1CC(C=CO1)C2=CC=CC=C2

Origin of Product

United States

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